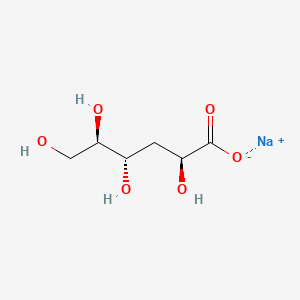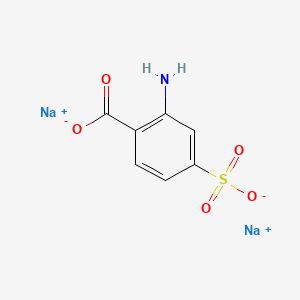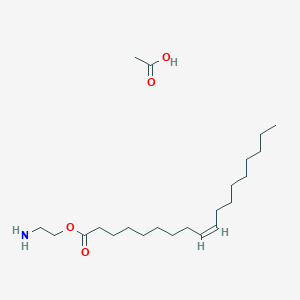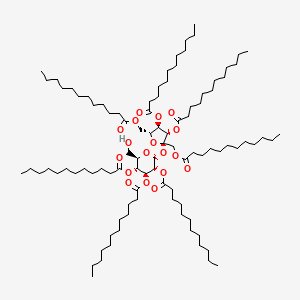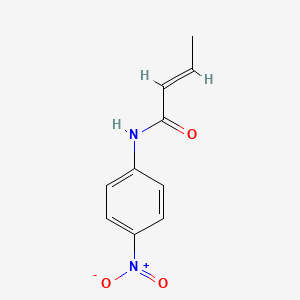
2-Butenamide, N-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenamide, N-(4-nitrophenyl)- is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.1980 g/mol . This compound is characterized by the presence of a butenamide group and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-Butenamide, N-(4-nitrophenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroaniline with crotonic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
2-Butenamide, N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro-substituted products.
Reduction: Catalytic hydrogenation can reduce the nitro group to an amine group, forming N-(4-aminophenyl)-2-butenamide.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions, such as nucleophilic aromatic substitution.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butenamide, N-(4-nitrophenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Butenamide, N-(4-nitrophenyl)- involves its interaction with molecular targets through various pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes . The compound’s anticancer effects could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Butenamide, N-(4-nitrophenyl)- can be compared with other similar compounds such as:
2-Butenamide: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
N-(4-nitrophenyl)butanamide: Similar structure but with a butanamide group instead of a butenamide group, affecting its reactivity and applications.
4-Nitrophenylacetamide:
The uniqueness of 2-Butenamide, N-(4-nitrophenyl)- lies in its combination of the butenamide and nitrophenyl groups, providing a balance of reactivity and stability for various applications.
Eigenschaften
CAS-Nummer |
51944-68-4 |
|---|---|
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
(E)-N-(4-nitrophenyl)but-2-enamide |
InChI |
InChI=1S/C10H10N2O3/c1-2-3-10(13)11-8-4-6-9(7-5-8)12(14)15/h2-7H,1H3,(H,11,13)/b3-2+ |
InChI-Schlüssel |
MTICSDUTLDMTET-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC=CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


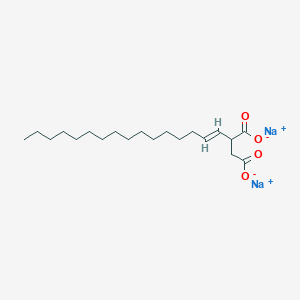
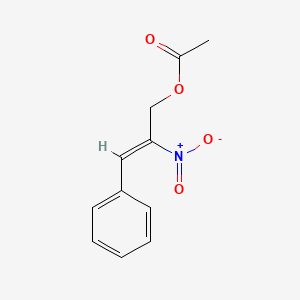
![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
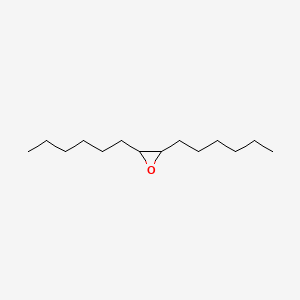
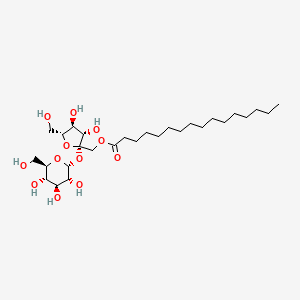
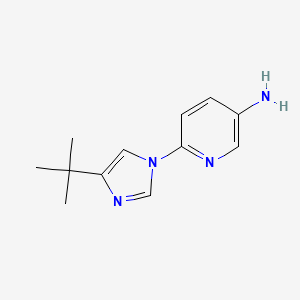
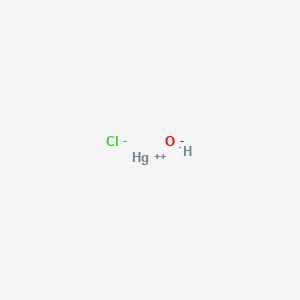
![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
